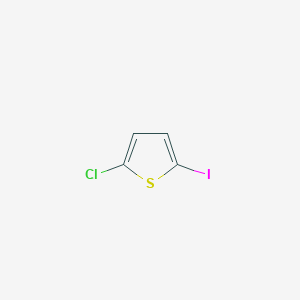

2-Chloro-5-iodothiophene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEUNSXYUQTZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480296 | |

| Record name | 2-Chloro-5-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28712-49-4 | |

| Record name | 2-Chloro-5-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Iodothiophene

Established Synthetic Routes to 2-Chloro-5-iodothiophene

Several methods have been established for the synthesis of this compound, each with its own advantages and applications. These routes often begin with simpler thiophene (B33073) derivatives and introduce the halogen atoms in a controlled manner.

Synthesis via Deprotonation-Iodination Sequences of Substituted Thiophenes

A prevalent method for synthesizing this compound involves a deprotonation-iodination sequence starting from 2-chlorothiophene (B1346680). This process typically utilizes a strong base to selectively remove a proton from the 5-position of the thiophene ring, creating a transient organometallic intermediate. Subsequent quenching of this intermediate with an iodine source, such as molecular iodine (I₂), yields the desired this compound.

The choice of base and reaction conditions is crucial for the success of this synthesis. Strong bases like n-butyllithium are commonly employed to achieve efficient deprotonation. thieme-connect.com The reaction of 2-chloro-3-hexylthiophene (B1425218) with sodium 2,2,6,6-tetramethylpiperidin-1-yl (TMPNa) in hexane, for instance, leads to deprotonation at the 5-position. Quenching this with iodine results in a high yield of 2-chloro-3-hexyl-5-iodothiophene. kobe-u.ac.jp

Table 1: Deprotonation-Iodination of 2-Chloro-3-hexylthiophene

| Reagent 1 | Reagent 2 | Solvent | Product | Yield | Reference |

| 2-chloro-3-hexylthiophene | TMPNa, then I₂ | Hexane | 2-chloro-3-hexyl-5-iodothiophene | 85% | kobe-u.ac.jp |

The effectiveness of the deprotonation can be influenced by the presence of additives. For example, the use of N,N,N',N'-tetramethylethanediamine (TMEDA) can significantly improve the yield of the iodinated product. kobe-u.ac.jp

Analogous Synthetic Pathways from Related Halogenated Organic Acids

Another synthetic approach involves the use of halogenated thiophenecarboxylic acids as precursors. For instance, 5-chlorothiophene-2-carboxylic acid can be synthesized and subsequently converted to this compound. One method to obtain the precursor acid is through a one-pot synthesis where 2-thiophenecarboxaldehyde is chlorinated to form 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized to the carboxylic acid. google.com

A similar strategy is employed in the synthesis of other halogenated aromatic acids. For example, 2-chloro-5-iodobenzoic acid can be synthesized from methyl 2-aminobenzoate (B8764639) through a sequence of iodination, a Sandmeyer reaction, and hydrolysis. google.com While not directly producing this compound, this demonstrates a common strategy for introducing halogens onto an aromatic ring which can be analogously applied to thiophene systems. The synthesis of this compound has been reported from the reaction of 2-chloro-5-iodobenzoic acid with phosphorus pentoxide or aluminium hydride in the presence of lithium aluminum hydride. biosynth.com

One-Pot Methodologies for Halogenated Thiophene Carboxylic Acid Derivatives (analogous)

Similarly, a one-pot synthesis for 5-chlorothiophene-2-carboxylic acid has been developed, starting from 2-thiophenecarboxaldehyde. google.com Such one-pot procedures for creating halogenated thiophene carboxylic acids are valuable as they provide the precursors for syntheses analogous to those described in section 2.1.2.

Advanced Functionalization Strategies for this compound

The distinct reactivity of the C-Cl and C-I bonds in this compound allows for selective derivatization, making it a valuable building block in organic synthesis. cymitquimica.com

Regioselective Derivatization at the Thiophene Core

The differential reactivity of the two halogen atoms is key to the regioselective functionalization of this compound. The carbon-iodine bond is generally more reactive towards metal-halogen exchange and cross-coupling reactions than the carbon-chlorine bond. This allows for selective reactions at the 5-position.

For instance, in cross-coupling reactions, the iodine at the 5-position can be selectively replaced, leaving the chlorine at the 2-position intact. This has been demonstrated in reactions with 2-bromo-3-hexyl-5-iodothiophene (B174538) and 2-bromo-5-chlorothiophene (B1265590), where selective C-C bond formation occurs. researchgate.net This regioselectivity is crucial for the controlled synthesis of complex thiophene-based molecules.

Iridium-catalyzed borylation is another powerful tool for the regioselective functionalization of thiophenes. nih.gov While not directly applied to this compound in the provided context, this method allows for the selective introduction of a boryl group, which can then be used in subsequent cross-coupling reactions. nih.gov

Strategic Incorporation into Complex Molecular Architectures

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of materials science and pharmaceuticals. cymitquimica.com The ability to selectively functionalize the thiophene ring allows for its strategic incorporation into larger systems.

For example, it can be used in the synthesis of polythiophenes, which are important materials in organic electronics. rsc.org The controlled polymerization of monomers derived from functionalized thiophenes allows for the creation of polymers with specific electronic and optical properties. rsc.org

The sequential functionalization of the thiophene core enables the construction of advanced heterocyclic scaffolds. vulcanchem.com This step-wise approach allows for the precise placement of different functional groups, leading to the development of novel compounds with tailored properties.

Reactivity and Mechanistic Investigations of 2 Chloro 5 Iodothiophene

Cross-Coupling Reactions Involving 2-Chloro-5-iodothiophene

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a versatile participant in these reactions, with the two different halogen atoms providing opportunities for sequential and site-selective modifications.

Nickel-Catalyzed Cross-Coupling Processes

Nickel catalysis has emerged as a powerful tool for the cross-coupling of organohalides, often providing complementary reactivity to palladium-based systems. In the context of this compound, nickel catalysts have been employed for various transformations, including the synthesis of polythiophenes, which are important materials in organic electronics.

Research has shown that nickel-catalyzed cross-coupling reactions can be used to polymerize derivatives of this compound. For instance, the Kumada-type coupling of a Grignard reagent derived from 2-bromo-5-iodothiophene (B1268587) with a nickel catalyst is a known method for producing regioregular poly(3-alkylthiophenes) (P3ATs). tandfonline.com Similarly, nickel-catalyzed Negishi coupling, involving an organozinc intermediate, has been used to synthesize P3ATs with high head-to-tail (HT) regioregularity. tandfonline.com The choice of catalyst and reaction conditions is crucial for controlling the polymer's molecular weight and polydispersity. tandfonline.com

In a study on catalyst transfer polycondensation (KCTP), 2-chloro-5-iodo-3-(3,7-dimethyloctyl)thiophene was one of the monomers investigated to understand the role of halogens in the polymerization process. rsc.org The study highlighted that Grignard activation occurs exclusively at the more reactive C-I bond. rsc.org While nickel(II)diphosphine catalysts are common, N-heterocyclic carbene nickel catalysts have been shown to be effective for polymerizing chlorinated thiophene (B33073) monomers. rsc.org

A nickel-catalyzed asymmetric reductive cross-coupling has been developed to synthesize enantioenriched α,α-disubstituted nitriles from heteroaryl iodides and α-chloronitriles. nih.govacs.org This reaction demonstrates good chemoselectivity, with coupling occurring at the C-I bond of substrates like 2-chloro-5-iodopyridine, leaving the C-Cl bond intact. nih.govacs.org 2-Iodothiophene (B115884) is also a competent coupling partner in this transformation. nih.govacs.org

| Catalyst System | Reactants | Product Type | Key Findings |

| NiCl2(dppe)/Grignard reagent | 2-Bromo-5-iodo-3-alkylthiophene | Poly(3-alkylthiophene) | GRIM protocol for P3AT synthesis. tandfonline.com |

| Ni(dppe)Cl2/Organozinc | 2-Bromo-5-iodo-3-alkylthiophene | Poly(3-alkylthiophene) | Negishi coupling for regioregular P3ATs. tandfonline.com |

| Ni(II)diphosphine or NHC-Ni | 2-Chloro-5-iodo-3-alkylthiophene | Poly(3-alkylthiophene) | KCTP study on halogen effects. rsc.org |

| Ni/Chiral PHOX ligand | 2-Iodothiophene and α-chloronitriles | α,α-disubstituted nitriles | Asymmetric reductive cross-coupling. nih.govacs.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysts are extensively used for cross-coupling reactions of this compound, with the Suzuki-Miyaura and Sonogashira reactions being prominent examples. These reactions typically exhibit high chemoselectivity, with the more labile C-I bond reacting preferentially over the stronger C-Cl bond.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a versatile method for forming C-C bonds. In reactions involving this compound, the C-I bond is selectively activated. For instance, palladium-catalyzed Suzuki-Miyaura couplings with substrates containing both iodine and another halogen, such as chlorine, show excellent chemoselectivity, with C-C bond formation occurring exclusively at the C-I bond. acs.org This selectivity is crucial for the synthesis of unsymmetrically substituted thiophenes. The choice of palladium catalyst and ligands can be tailored to optimize reaction conditions and yields, even for less reactive heteroaryl chlorides. tcichemicals.com

Sonogashira Coupling:

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction. Studies have demonstrated the successful Sonogashira coupling of various iodoaromatic compounds, including 2-iodothiophene derivatives, with terminal alkynes. beilstein-journals.orgnih.gov In the case of dihalogenated substrates like 2-chloro-5-iodopyridine, the reaction proceeds selectively at the C-I bond to yield the corresponding mono-alkynylated product. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The reaction conditions, including the palladium precursor, solvent, and base, can be optimized to achieve high yields and purity. beilstein-journals.orgnih.gov For example, PdCl2(PPh3)2 has been identified as a highly active catalyst precursor for this transformation. nih.gov

| Reaction Type | Catalyst System | Reactants | Product | Yield | Reference |

| Suzuki-Miyaura | Pd-GAP catalyst | Aryl iodides, Phenylboronic acid | Biaryl compounds | Good to excellent | acs.org |

| Sonogashira | PdCl2(PPh3)2 | 2-Iodothiophene, Phenylacetylene | 2-(Phenylethynyl)thiophene | 80% | researchgate.net |

| Sonogashira | PdCl2(PPh3)2 | 2-Chloro-5-iodopyridine, Phenylacetylene | 2-Chloro-5-(phenylethynyl)pyridine | 72% | researchgate.netresearchgate.net |

Analysis of Chemoselectivity and Regioselectivity in Coupling Pathways

The differential reactivity of the C-I and C-Cl bonds in this compound is the basis for the high chemoselectivity observed in cross-coupling reactions. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the metal catalyst (both nickel and palladium) than the C-Cl bond. This inherent difference in bond strength allows for selective functionalization at the 5-position of the thiophene ring.

In palladium-catalyzed reactions, the selectivity is often so pronounced that the C-Cl bond remains intact, allowing for subsequent transformations at that position if desired. acs.org This stepwise functionalization is a powerful strategy for synthesizing complex, unsymmetrically substituted thiophenes. The choice of ligands can also play a role in modulating the chemoselectivity of the catalyst. researchgate.net

Regioselectivity, on the other hand, refers to the preference for reaction at one position over another on the thiophene ring. In the case of this compound, the substitution pattern is fixed. However, in related dihalothiophenes, such as 2,5-dibromothiophene, regioselective functionalization can be achieved through careful control of reaction conditions, such as the use of specific Grignard reagents or by employing catalyst-transfer polymerization techniques. rsc.org For instance, in the Kumada catalyst transfer polycondensation of 2,5-dibromo-3-alkylthiophenes, the regiochemistry of the resulting polymer is highly dependent on the reaction conditions. tandfonline.com

Nucleophilic and Electrophilic Substitution Pathways of this compound

Beyond cross-coupling reactions, this compound can also participate in nucleophilic and electrophilic substitution reactions, further expanding its synthetic utility.

Mechanistic Elucidation of Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the thiophene ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of electron-withdrawing groups can facilitate such reactions. In this compound, the halogen atoms themselves can act as leaving groups in SNAr reactions, although this typically requires harsh conditions or activation by a strong electron-withdrawing group elsewhere on the ring. The mechanism of SNAr reactions generally proceeds through a stepwise pathway involving the formation of a Meisenheimer complex. researchgate.net The stability of this intermediate and the rate of the reaction are influenced by the nature of the nucleophile, the leaving group, and the solvent.

Electrophilic Aromatic Substitution (SEAr):

Thiophene is known to undergo electrophilic aromatic substitution more readily than benzene (B151609). uobasrah.edu.iq The reaction typically proceeds via the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. rahacollege.co.in In this compound, the positions available for electrophilic attack are the 3- and 4-positions. The directing effects of the existing halogen substituents will influence the regioselectivity of the substitution. Halogens are deactivating but ortho-, para-directing. In this case, the directing effects of the chloro and iodo groups would need to be considered to predict the outcome of an electrophilic substitution reaction.

Comparative Studies on the Influence of Halogen Identity on Reactivity

The identity of the halogen atom has a profound impact on the reactivity of halothiophenes. The reactivity trend in nucleophilic substitution and cross-coupling reactions generally follows the order I > Br > Cl > F. This is primarily due to the decreasing strength of the carbon-halogen bond down the group, which makes the C-I bond the easiest to break.

In displacement reactions, a more reactive halogen can displace a less reactive one from its salt. savemyexams.com For instance, chlorine is more reactive than iodine. scribd.commytutor.co.uk This is attributed to chlorine's higher electronegativity and smaller atomic size, which allows for a stronger attraction for an incoming electron. mytutor.co.uk The reactivity of halogens decreases down the group in the periodic table. savemyexams.comnagwa.com

In the context of cross-coupling reactions, this reactivity difference is exploited to achieve chemoselectivity. The preferential reaction at the C-I bond in this compound is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This allows for the selective synthesis of mono-functionalized products, which can then be subjected to further reactions at the less reactive C-Cl bond under more forcing conditions.

Halogen-Metal Exchange Reactions and Organometallic Intermediate Formation

Generation of Organometallic Species (e.g., Grignard reagents, organosodium)

The selective formation of organometallic species from this compound is a key strategy for introducing a wide range of functional groups onto the thiophene ring. This selectivity is primarily dictated by the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in halogen-metal exchange reactions.

Grignard Reagents:

The reaction of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, 5-chloro-2-thienylmagnesium bromide. sigmaaldrich.comrsc.org This reaction is typically performed in an etheral solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com The resulting Grignard reagent is a versatile intermediate for various coupling reactions. For instance, it has been utilized in the synthesis of polythiophenes through nickel(II)-catalyzed cross-coupling polymerization. chemrxiv.orgchemrxiv.orgkobe-u.ac.jpresearchgate.net The formation of the Grignard reagent at the 5-position is highly selective, leaving the chloro group at the 2-position intact. This organomagnesium compound can then be used in subsequent functionalization steps.

A specific application involves the synthesis of 2-chlorothiophene-5-formic acid, where 2-bromo-5-chlorothiophene (B1265590) is reacted with magnesium to form the Grignard reagent, which is then carboxylated using dry ice. google.com While this example uses the bromo-analogue, the principle of selective Grignard formation and subsequent reaction is directly applicable to this compound.

Organolithium Reagents:

Similarly, organolithium reagents can be generated from this compound. Treatment with organolithium reagents like n-butyllithium results in a halogen-lithium exchange, preferentially at the iodo-substituted position. This process yields 2-chloro-5-thienyllithium. researchgate.net This organolithium species is a potent nucleophile and can react with a variety of electrophiles.

Organosodium Reagents:

The formation of organosodium species from substituted thiophenes has also been explored. For example, the treatment of 2-chloro-3-hexylthiophene (B1425218) with sodium 2,2,6,6-tetramethylpiperidin-1-yl (TMPNa) results in deprotonation at the 5-position to generate a thiophene-sodium species. acs.orgkobe-u.ac.jp Quenching this intermediate with iodine yielded 2-chloro-3-hexyl-5-iodothiophene, demonstrating the viability of forming an organosodium reagent at the 5-position while the chloro group remains. acs.orgkobe-u.ac.jp This methodology is relevant to this compound as it showcases the stability of the C-Cl bond under conditions that activate the C-H bond for metallation, a process similar in principle to halogen-metal exchange.

Subsequent Functionalization via Organometallic Intermediates

Once formed, these organometallic intermediates of this compound serve as powerful tools for constructing more complex molecules. The nucleophilic carbon at the 5-position can readily attack a wide array of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions of Grignard Reagents:

The Grignard reagent, 5-chloro-2-thienylmagnesium chloride, can undergo various subsequent reactions. For example, it can be reacted with acetonitrile (B52724) to produce 5-chloro-2-thienyl methyl-ketone after acidic hydrolysis. google.com In another application, this Grignard reagent has been used as an additive in the synthesis of silver nanowires. rsc.org It is also a key monomer in Grignard metathesis (GRIM) polymerization to synthesize regioregular polythiophenes bearing alkylsulfonate side chains. chemrxiv.orgresearchgate.net

Reactions of Organolithium Reagents:

The 2-chloro-5-thienyllithium intermediate is highly reactive and can be used in a variety of functionalization reactions. For example, sulfurization of 2-chloro-5-thienyllithium followed by acidification yields 2-chloro-5-thiophenthiol. researchgate.net This thiol can be further oxidized to the corresponding sulfonyl chloride. researchgate.net

The following table provides a summary of the functionalization of this compound via its organometallic intermediates:

| Organometallic Intermediate | Reagent | Product | Yield | Reference |

| 2-Chloro-5-thienyllithium | Sulfur, then H+ | 2-Chloro-5-thiophenthiol | 59% | researchgate.net |

| 5-Chloro-2-thienylmagnesium chloride | Acetonitrile, then H3O+ | 5-Chloro-2-thienyl methyl-ketone | - | google.com |

| 2-Chloro-3-hexyl-5-thienylsodium | Iodine | 2-Chloro-3-hexyl-5-iodothiophene | 85% | acs.orgkobe-u.ac.jp |

This selective functionalization underscores the synthetic utility of this compound as a building block in organic synthesis, allowing for the stepwise and controlled introduction of different substituents onto the thiophene core.

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Iodothiophene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-5-iodothiophene. Density Functional Theory (DFT) has become a particularly popular method due to its favorable balance of computational cost and accuracy in treating electron correlation. researchgate.net DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and other electronic properties of organic molecules. researchgate.netresearchgate.net

In the context of substituted thiophenes, DFT has been successfully employed to investigate molecular structures. For instance, studies on 2,5-disubstituted thiophene (B33073) derivatives have shown that geometric parameters calculated using DFT methods, such as B3LYP with the G-311 basis set, are in close agreement with experimental data obtained from X-ray diffraction. researchgate.net This demonstrates the reliability of DFT in predicting the structural features of this class of compounds.

A study on the synthesis and characterization of 2-chloro-5-aryl thiophenes, which are structurally related to this compound, utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to explore their geometric parameters. mdpi.com The optimized structures provide valuable information on bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. Although specific data for this compound is not detailed in this particular study, the results for analogous compounds offer a strong precedent for its computational analysis.

Below is a table showing representative calculated geometric parameters for a related compound, 2-chloro-5-(4-methoxyphenyl) thiophene, which illustrates the type of data obtained from DFT calculations. mdpi.com

| Parameter | Value |

|---|---|

| Thiophene C-S Bond Length (Å) | ~1.7 Å |

| Thiophene C=C Bond Length (Å) | ~1.37 Å |

| Thiophene C-C Bond Length (Å) | ~1.42 Å |

| C-Cl Bond Length (Å) | ~1.74 Å |

| C-S-C Bond Angle (°) | ~92° |

| S-C-C Bond Angle (°) | ~111° |

These theoretical calculations are foundational for further computational studies, including the analysis of reaction mechanisms and electronic properties. nih.govnanobioletters.com

Mechanistic Probing of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. For halogenated thiophenes, DFT calculations have been instrumental in understanding their reactivity in various transformations.

One of the most relevant mechanistic investigations for iodinated thiophenes is the "halogen dance" reaction, a base-catalyzed halogen migration. researchgate.net Computational studies using DFT (specifically, the Cam-B3LYP functional) have been employed to probe the intricate pathways of this reaction for iodothiophenes. These studies led to the proposal of a novel iodo-bridged transition state. researchgate.net By calculating the energies of various transition states, researchers can map out the most favorable reaction pathways, including isomerization and disproportionation routes. researchgate.net This provides a comprehensive, cascade-like mechanistic pattern that governs the organic chemistry of iodothiophenyl anions. researchgate.net

Furthermore, computational studies have shed light on the mechanisms of cross-coupling reactions involving halothiophenes. For instance, the electrochemical reduction of various dihalothiophenes, including the related 2-bromo-5-chlorothiophene (B1265590), can lead to product distributions that arise from an electrolytically induced halogen dance. researchgate.net DFT calculations are also used to explore the mechanisms of metal-catalyzed reactions. In copper-catalyzed tandem arylation-cyclization reactions, DFT has been used to compare the free energy profiles of different potential routes, which differ in the sequence of ring formation and aryl transfer steps. beilstein-journals.org These calculations help identify the rate-determining step and the most likely reaction pathway by evaluating the activation free energy barriers of key transition states. beilstein-journals.org

The Vilsmeier-Haack reaction provides another example where mechanistic insights are gained through computational analysis. In electron-rich systems like some substituted thiophenes, an ipso-substitution of a halogen by a formyl group can occur. researchgate.net Understanding the mechanism, which may involve an addition/elimination pathway, is aided by theoretical modeling of the intermediates and transition states. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic structure of a molecule dictates its reactivity and photophysical properties. Computational methods provide quantitative measures of electronic features such as the distribution of electron density and the energies of frontier molecular orbitals (FMOs).

Charge Distribution and Molecular Electrostatic Potential (MEP) The distribution of charge within the this compound molecule is uneven due to the different electronegativities of the constituent atoms. This distribution can be quantified through methods like Natural Bond Orbital (NBO) analysis or by calculating atomic charges. A computational study on iodonium (B1229267) metathesis reactions provided an estimate of the fractional positive charge on the iodine atom of various aryl iodides, including 2-iodothiophene (B115884). nih.gov This analysis, which helps rationalize aryl group transfer selectivity, found a calculated charge of +0.131 e on the iodine of 2-iodothiophene, indicating its potential as a good leaving group (nucleofuge). nih.gov

| Aryl Iodide | Calculated Charge on I-atom (e) |

|---|---|

| 4-I-C₆H₄OMe | +0.093 |

| 4-I-C₆H₄Me | +0.106 |

| PhI | +0.113 |

| 1-Iodonaphthalene | +0.114 |

| 2-Iodothiophene | +0.131 |

| 4-I-C₆H₄COOMe | +0.141 |

The molecular electrostatic potential (MEP) is another powerful tool that visualizes the charge distribution on the molecule's surface. chemrxiv.orgnih.gov The MEP map identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). chemrxiv.orgresearchgate.net For thiophene derivatives, MEP analysis can reveal how substituents influence the reactivity of the ring. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that govern chemical reactivity and electronic transitions. nih.govirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

DFT calculations are routinely used to compute the energies of these orbitals. For example, in a study of 3,4-biaryl-2,5-dichlorothiophene derivatives, DFT was used to calculate the HOMO-LUMO gap and explore how different aryl substituents affected this value. researchgate.net Such analyses are crucial for designing molecules with specific electronic properties, for instance, in the field of organic electronics where tuning the HOMO-LUMO gap is essential. nih.gov

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a dynamic view of molecular behavior. These methods simulate the movement of atoms and molecules over time, offering insights into conformational changes, intermolecular interactions, and system dynamics in condensed phases.

While specific MD simulation studies on this compound are not prominent in the literature, the application of these techniques to related systems demonstrates their potential utility. For instance, MD simulations are widely used to study the interaction of small molecules with biological macromolecules like proteins or nucleic acids. mdpi.comgoogle.com If this compound were being investigated as a precursor for a biologically active compound, MD simulations could be used to model its binding to a target protein, calculating interaction energies and observing the stability of the complex over time. mdpi.com

Simulations can also provide information on the behavior of molecules in different environments. For example, MD simulations can be used to study the solvation of this compound in various solvents, helping to explain solubility and reactivity differences observed experimentally. They can also be employed to understand the bulk properties of materials derived from this compound, such as polymers. By simulating the interactions between polymer chains, researchers can predict material properties like morphology and charge transport efficiency. researchgate.net

In essence, while quantum mechanics focuses on the electronic structure of single or few molecules, molecular modeling and simulation approaches extend the analysis to larger systems and longer timescales, bridging the gap between molecular properties and macroscopic behavior.

Spectroscopic and Structural Characterization Methodologies for 2 Chloro 5 Iodothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-chloro-5-iodothiophene, both ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments within the thiophene (B33073) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. An experimental ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 200 MHz shows a doublet at δ 7.18 ppm and another doublet at δ 6.69 ppm, both with a coupling constant (J) of 4.2 Hz. chemicalbook.com The coupling between these two adjacent protons gives rise to the doublet splitting pattern. The distinct chemical shifts are due to the different electronic environments created by the adjacent chloro and iodo substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 or H-4 | 7.18 | Doublet | 4.2 |

| H-3 or H-4 | 6.69 | Doublet | 4.2 |

| Solvent: CDCl₃, Frequency: 200 MHz |

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

| C-2 (C-Cl) | 125-135 |

| C-3 (C-H) | 125-135 |

| C-4 (C-H) | 120-130 |

| C-5 (C-I) | 70-80 |

| Predicted values based on substituent effects and data from related compounds. |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the carbon-halogen bonds. Key expected vibrational modes include C-H stretching, C=C ring stretching, C-S stretching, and C-Cl and C-I stretching. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are generally observed in the 1300-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations are usually found in the 600-800 cm⁻¹ range. researchgate.net The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹ and 600 cm⁻¹, respectively.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| C=C Ring Stretching | 1600 - 1300 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 1000 - 700 |

| C-S Stretching | 800 - 600 |

| C-Cl Stretching | 800 - 600 |

| C-I Stretching | 600 - 500 |

| Expected ranges based on characteristic group frequencies for thiophene derivatives. |

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiophene ring and the C-I bond, which can sometimes be weak in the IR spectrum. For instance, in 2,5-di-iodothiophene, a strong Raman band corresponding to the symmetric C-I stretch is observed around 187 cm⁻¹. nih.gov Similar characteristic bands would be expected for this compound.

X-ray Diffraction Analysis (e.g., Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction techniques are powerful for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This would include the precise bond lengths of C-C, C-S, C-H, C-Cl, and C-I bonds, as well as the bond angles within the thiophene ring. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding.

Powder X-ray Diffraction (PXRD): For a microcrystalline powder sample of this compound, PXRD can be used to obtain a diffraction pattern that is characteristic of its crystal structure. This pattern can be used for phase identification and to gain information about the unit cell parameters. While not providing the detailed structural information of a single-crystal study, PXRD is a valuable tool for characterizing the bulk crystalline material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals). The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted thiophene ring. Thiophene itself exhibits a strong absorption band around 231 nm. The presence of halogen substituents can cause a bathochromic (red) shift of this absorption maximum to longer wavelengths. For example, studies on various thiophene derivatives show that substituents significantly influence the absorption spectra. globalresearchonline.net

| Transition Type | Expected Absorption Maximum (λ_max) Range (nm) |

| π → π* | 230 - 280 |

| Expected range based on the UV-Vis spectra of related thiophene derivatives. |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₄H₂ClIS), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pattern of two peaks separated by two mass units (M⁺ and M+2⁺). The fragmentation pattern would likely involve the loss of the halogen atoms. Common fragmentation pathways for halogenated aromatic compounds include the cleavage of the carbon-halogen bond. chemguide.co.uklibretexts.org The loss of an iodine radical (I•) or a chlorine radical (Cl•) would result in significant fragment ions.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₄H₂³⁵ClIS]⁺ | 244 | Molecular ion (M⁺) |

| [C₄H₂³⁷ClIS]⁺ | 246 | M+2 peak due to ³⁷Cl |

| [C₄H₂ClS]⁺ | 117 | Loss of Iodine radical |

| [C₄H₂IS]⁺ | 209 | Loss of Chlorine radical |

| [C₄H₂S]⁺ | 82 | Loss of both Chlorine and Iodine radicals |

| Predicted fragmentation based on the structure of this compound. |

Advanced Applications of 2 Chloro 5 Iodothiophene in Materials Science

Precursors for Conductive Polymers and Organic Electronic Materials

2-Chloro-5-iodothiophene serves as a crucial starting material for the synthesis of a variety of conductive polymers, which are the cornerstone of modern organic electronics. These polymers are integral to the fabrication of devices such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Synthesis of Regioregular Polythiophenes for Optoelectronic Devices

The performance of polythiophene-based optoelectronic devices is intrinsically linked to the structural regularity of the polymer backbone. Regioregular polythiophenes, characterized by a consistent head-to-tail arrangement of the monomer units, exhibit enhanced charge carrier mobility and favorable optical properties due to their ability to form well-ordered, crystalline structures. wikipedia.org

A prominent method for achieving high regioregularity is the Grignard Metathesis (GRIM) polymerization. nih.gov This technique often utilizes derivatives of this compound, such as 2-bromo-3-alkyl-5-iodothiophene, as the monomer. The synthesis involves the selective formation of a Grignard reagent at the more reactive iodine-bearing position, followed by a nickel-catalyzed cross-coupling polymerization. This process yields poly(3-alkylthiophene)s (P3ATs) with a high degree of head-to-tail linkages. nih.gov The control over molecular weight and polydispersity afforded by this method is crucial for optimizing the electronic properties of the resulting polymers. nih.gov

The general synthetic scheme for the GRIM polymerization of a 2-bromo-3-alkyl-5-iodothiophene monomer is as follows:

Step 1: Grignard Reagent Formation: The 2-bromo-3-alkyl-5-iodothiophene is reacted with a Grignard reagent, such as isopropylmagnesium chloride, which selectively undergoes halogen-metal exchange at the 5-position (iodine) to form the corresponding thiophenylmagnesium chloride intermediate. nih.gov

Step 2: Nickel-Catalyzed Polymerization: A nickel catalyst, for instance, [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2), is introduced to initiate the cross-coupling polymerization, leading to the formation of the regioregular poly(3-alkylthiophene). nih.gov

This synthetic strategy has proven to be robust for producing a range of P3ATs with varying alkyl side chains, which in turn allows for the fine-tuning of their solubility and solid-state packing. nih.gov

Development of Components for Organic Solar Cells and Electroluminescent Devices

Poly(3-alkylthiophene)s synthesized from this compound derivatives are extensively utilized as the electron-donating material in the active layer of bulk heterojunction organic solar cells. The efficiency of these devices is highly dependent on the physical and electronic properties of the P3ATs, such as their molecular weight and the length of their alkyl side chains. nih.gov

Research has demonstrated that the power conversion efficiency (PCE) of organic solar cells can be optimized by carefully selecting the P3AT derivative. For instance, in studies involving P3ATs with butyl, hexyl, and octyl side chains, it was found that the optimal PCE varied with the alkyl group. nih.gov When blended with a fullerene derivative, the following efficiencies were achieved after annealing:

| Poly(3-alkylthiophene) Derivative | Alkyl Side Chain | Optimal Power Conversion Efficiency (PCE) |

| P3BT | Butyl | 2.4% |

| P3HT | Hexyl | 3.6% |

| P3OT | Octyl | 1.5% |

These findings underscore the importance of the monomer structure in determining the ultimate performance of the photovoltaic device. The variations in efficiency are attributed to differences in the polymer's crystallinity, which affects both charge transport and optical absorption in the thin film. nih.gov

In the realm of electroluminescent devices, regioregular poly(alkylthiophene)s are recognized for their light-emitting properties. While specific electroluminescence data for polymers derived directly from this compound is not extensively detailed in readily available literature, the broader class of regioregular P3ATs are known to be effective light-emitting materials. For example, regioregular head-to-tail poly(3-decylthiophene) has been shown to be an electroluminescent polymer that emits red light. researchgate.net The efficiency of these polymer light-emitting diodes (PLEDs) is influenced by the molecular conformation and the resulting electronic structure of the material. researchgate.net

Design of Novel Optoelectronic Materials

The versatility of this compound extends to the design of novel optoelectronic materials beyond standard P3ATs. The differential reactivity of the chloro and iodo substituents allows for selective functionalization, enabling the synthesis of more complex thiophene-based structures.

For example, through selective cross-coupling reactions, such as the Suzuki or Stille reactions, various functional groups can be introduced at the 5-position, while the 2-position remains available for subsequent polymerization or further functionalization. This capability is crucial for creating materials with tailored electronic and optical properties. For instance, the introduction of electron-withdrawing or electron-donating moieties can be used to tune the bandgap and energy levels of the resulting polymers, which is a key aspect in the design of materials for a wide range of optoelectronic applications.

Utilization in Specialty Chemicals and Advanced Materials Development

Beyond its role in conductive polymers, this compound is a valuable intermediate in the synthesis of various specialty chemicals and advanced materials, owing to the distinct reactivity of its two halogen atoms.

Functional Coatings and Polymeric Systems

The development of functional polymeric coatings often relies on the incorporation of specific chemical moieties to impart desired properties such as conductivity, hydrophobicity, or antimicrobial activity. mdpi.com While direct polymerization of this compound into functional coatings is not a widely documented application, its utility as a precursor for functionalized monomers is significant.

Through selective cross-coupling reactions, functional groups can be attached to the thiophene (B33073) ring at the 5-position (via the iodo group). The resulting functionalized 2-chlorothiophene (B1346680) can then be polymerized or co-polymerized to create polymers with tailored functionalities for advanced coating applications. This synthetic flexibility allows for the creation of a diverse range of polymeric systems with properties engineered for specific end-uses.

Advanced Dyes and Pigments (general category)

Thiophene-based azo dyes are a significant class of colorants known for their bright hues and good fastness properties. sapub.orgresearchgate.net The synthesis of these dyes often involves the diazotization of an aminothiophene derivative followed by coupling with a suitable aromatic compound. While direct use of this compound in dye synthesis is not prominently reported, its conversion to key intermediates is a plausible synthetic route.

For instance, the chloro and iodo groups can be transformed into other functional groups, such as amino or nitro moieties, which are common precursors in the synthesis of azo dyes. The ability to selectively manipulate the two halogen atoms allows for the regioselective introduction of these functionalities, which is critical in controlling the final color and properties of the dye. For example, 2-aminothiophenes are important diazo components for producing blue dyes for various fibers. sapub.org The synthesis of such precursors could potentially start from this compound through a series of functional group interconversions.

Applications of 2 Chloro 5 Iodothiophene in Medicinal Chemistry and Biological Activity Studies

Building Block for Bioactive Molecules and Pharmaceutical Intermediates

2-Chloro-5-iodothiophene is a key precursor in the synthesis of various pharmaceutical intermediates and bioactive molecules. Its utility stems from the differential reactivity of the chloro and iodo substituents, which allows for selective and sequential chemical transformations. This controlled reactivity is crucial for constructing complex molecular architectures.

The compound serves as a foundational material for creating more elaborate thiophene-containing structures. For instance, it can be used in the synthesis of compounds like 1-(5-chlorothiophen-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-tetrazol-1-yl)propan-2-ol, a complex molecule with potential pharmacological relevance. chemicalbook.com The synthesis process highlights the role of this compound as a scaffold upon which other functional groups and ring systems are built.

Furthermore, the 2-chlorothiophene (B1346680) scaffold, derived from precursors like this compound, is integral to the synthesis of important pharmaceutical intermediates. One prominent example is 2-chloro-5-thiophenic acid, which is a key intermediate in the preparation of the antithrombotic agent Rivaroxaban. google.com Rivaroxaban is an oral anticoagulant that functions as a direct Factor Xa inhibitor, used to prevent deep vein thrombosis and pulmonary embolism. google.com The synthesis of such intermediates underscores the industrial and medicinal importance of the chlorothiophene moiety. Amino acids and boronic acids are also common intermediates used in the synthesis of a wide range of drugs for conditions including cancer and cardiovascular disease. evonik.com

The strategic placement of the chloro and iodo groups on the thiophene (B33073) ring allows chemists to employ a variety of coupling reactions and substitutions to introduce new functionalities, ultimately leading to the generation of libraries of compounds for biological screening. This positions this compound as a valuable starting point in the multi-step synthesis of novel therapeutic agents. sumitomo-chem.co.jpmdpi.comillinois.edu

Design and Synthesis of Pharmacological Scaffolds

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.gov this compound provides a robust and adaptable platform for the design and synthesis of novel pharmacological scaffolds, enabling the development of new drug candidates and facilitating detailed investigations into their mechanisms of action.

The structural framework provided by this compound is instrumental in the development of new thiophene-based drug candidates. By modifying its structure, researchers can synthesize novel compounds with tailored pharmacological profiles. Thiophene analogs have been successfully integrated into molecules targeting a wide range of diseases, from infections to cancer. nih.govnih.gov

Research into new hydrazonothiophene derivatives has shown that these compounds can be synthesized and evaluated for a variety of biological activities. researchgate.net Similarly, the synthesis of thienylbenzamidines has led to the discovery of compounds with potent anti-proliferative activity against numerous cancer cell lines. researchgate.net These examples demonstrate the successful application of the thiophene scaffold in generating potential new therapeutics.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold is particularly useful for SAR investigations because its two distinct halogenated positions can be systematically modified.

By creating a series of derivatives from a parent thiophene structure and evaluating their biological effects, researchers can identify key functional groups and structural features responsible for their therapeutic actions. nih.gov For example, in the development of anticancer agents, SAR studies on brefeldin A derivatives revealed that introducing chlorine atoms into the structure contributed to cytotoxicity. mdpi.com Specifically, the derivative featuring a 2-chloro-4,5-difluoro-substituted benzene (B151609) ring showed the most potent activity against K562 leukemia cells. mdpi.com

In the context of antimicrobial agents, SAR studies of nitrothiophene derivatives have established a correlation between the compounds' electronic properties and their activity against bacteria like Escherichia coli. nih.gov The presence and position of substituents on the thiophene ring significantly affect the molecule's antibacterial potency. nih.gov Such studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity, a process facilitated by versatile starting materials like this compound. nih.gov

Exploration of Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have been explored for a range of biological activities, most notably in the fields of oncology and microbiology. The inherent reactivity of the parent compound allows for the creation of diverse molecular structures, which have shown promise as anticancer and antimicrobial agents.

The thiophene scaffold is a component of several anticancer agents, and derivatives of this compound have been a focus of anticancer research. nih.govnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action. nih.gov

One area of research involves the synthesis of chlorothiophene-based chalcones. arabjchem.org These compounds have demonstrated significant toxicity against various cancer cell lines, with some derivatives showing particularly strong effects on WiDr colorectal cancer cells. arabjchem.org Another study focused on synthesizing thiophene analogues of 5-chloro-5,8-dideazafolic acid, which were tested as inhibitors of tumor cell growth and showed activity against human leukemic lymphoblasts. nih.gov

Furthermore, transition metal complexes incorporating 3-chlorothiophene-2-carboxylic acid have been synthesized and evaluated. mdpi.com Certain cobalt complexes from this series displayed significant inhibitory effects against human leukemia K562 cells and colon cancer SW480 cells. mdpi.com The development of small molecule inhibitors targeting specific signaling pathways, such as the WNT pathway, also involves scaffolds that can be derived from substituted thiophenes. mdpi.com

Below is a table summarizing the anticancer activity of selected thiophene derivatives.

| Compound Type | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Chlorothiophene-based Chalcone (B49325) (C4) | WiDr (Colorectal) | IC₅₀ | 0.77 µg/mL | arabjchem.org |

| Chlorothiophene-based Chalcone (C6) | WiDr (Colorectal) | IC₅₀ | 0.45 µg/mL | arabjchem.org |

| Thiophene analogue of 5-chloro-5,8-dideazafolic acid (Compound 6) | CCRF-CEM (Leukemic) | IC₅₀ | 1.8 µM | nih.gov |

| Thiophene analogue of 5-chloro-5,8-dideazafolic acid (Compound 7) | CCRF-CEM (Leukemic) | IC₅₀ | 2.1 µM | nih.gov |

| Cobalt-3-chlorothiophene complex (Compound 4) | K562 (Leukemia) | Inhibition Rate | 62.05% | mdpi.com |

| Cobalt-3-chlorothiophene complex (Compound 4) | SW480 (Colon) | Inhibition Rate | 66.83% | mdpi.com |

| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate (7) | K562 (Leukemia) | IC₅₀ | 0.84 µM | mdpi.com |

Thiophene-based compounds have a long history as antimicrobial agents, forming the core of drugs like the antibiotic Cefoxitin and the antifungal Sertaconazole. nih.gov Researchers continue to explore new thiophene derivatives for their potential to combat drug-resistant pathogens.

Antibacterial Activity New thiophene derivatives have been identified that show promising antibacterial activity, particularly against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.govresearchgate.net Studies have demonstrated that certain thiophene compounds exhibit bactericidal effects and can increase the permeability of the bacterial membrane. nih.govresearchgate.net Other research has focused on synthesizing N-substituted piperazinylquinolone derivatives incorporating a thiophene moiety, which showed improved potency against staphylococci. nih.gov Furthermore, derivatives of 2-amino-5-nitrothiophene have demonstrated inhibitory effects against Staphylococcus aureus. researchgate.net The nitrothiophene moiety, in particular, has been identified as an important pharmacophore for anti-staphylococcal activity. mdpi.com

Antifungal Activity In addition to antibacterial properties, thiophene derivatives have been investigated for their antifungal potential. The amide 2-chloro-N-phenylacetamide has shown antifungal activity against strains of Aspergillus flavus, a common and sometimes virulent fungus. nih.gov The mechanism of action is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane. nih.gov Other research has shown that certain thiophene derivatives display potent activity against Aspergillus fumigatus and good activity against Syncephalastrum racemosum. researchgate.net The development of new bio-based fungicides is also an active area of research, with various heterocyclic compounds being explored for their ability to inhibit fungal growth in agricultural applications. mdpi.com

The table below summarizes the antimicrobial properties of various thiophene derivatives.

| Compound Type | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | MIC₅₀ | 16 mg/L | nih.gov |

| Thiophene derivative 4 | Colistin-Resistant E. coli | MIC₅₀ | 8 mg/L | nih.gov |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | MIC₅₀ | 16 mg/L | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MIC | 16-256 µg/mL | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MFC | 32-512 µg/mL | nih.gov |

| 2-amino-5-nitrothiophene derivative (4a) | Staphylococcus aureus | Potent antibacterial activity | researchgate.net | |

| Thiophene derivative 3 | Aspergillus fumigates | Potent activity | researchgate.net | |

| Thiophene derivative 7a | Syncephalastrum racemosum | Good activity | researchgate.net |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The thiophene scaffold is a crucial component in the design of various enzyme inhibitors. While direct studies on this compound as an acetylcholinesterase (AChE) inhibitor are not prominent, the broader class of halogenated thiophene derivatives has been investigated for this purpose. Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research into thiophene-based compounds has yielded potent AChE inhibitors. For instance, a series of new thiophene derivatives were synthesized and evaluated for their AChE inhibitory activity, with some compounds demonstrating greater potency than the reference drug, donepezil (B133215). One of the more active compounds, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exhibited 60% inhibition in an assay where donepezil showed 40% inhibition. nih.gov

Furthermore, hybrid molecules incorporating a benzothiophene (B83047) ring and a chalcone moiety have been synthesized and assessed as cholinesterase inhibitors. nih.govmdpi.com These studies revealed that the benzothiophene-chalcone hybrids were generally more effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com Specifically, compound 5f from one such study was identified as the most effective AChE inhibitor with an IC₅₀ value of 62.10 μM. nih.govmdpi.com The structure-activity relationship (SAR) analyses from these studies provide insights that could guide the design of more potent inhibitors based on the halogenated thiophene framework. nih.govmdpi.comnih.gov

| Compound Class | Specific Compound Example | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Benzothiophene-Chalcone Hybrid | Compound 5f | Acetylcholinesterase (AChE) | 62.10 μM |

| Benzothiophene-Chalcone Hybrid | Compound 5h | Butyrylcholinesterase (BChE) | 24.35 μM |

| Thiophene Derivative | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Acetylcholinesterase (AChE) | Showed 60% inhibition vs 40% for Donepezil |

Receptor Binding Affinity Investigations (e.g., Serotonin (B10506) Transporters)

The serotonin transporter (SERT) is a crucial protein in the central nervous system that regulates the concentration of the neurotransmitter serotonin in the synaptic cleft. It is a primary target for many antidepressant medications, known as selective serotonin reuptake inhibitors (SSRIs). The development of ligands with high affinity and selectivity for SERT is a major goal in medicinal chemistry for creating new therapeutics and imaging agents for psychiatric disorders.

While this compound itself is not a SERT ligand, the combination of chloro and iodo substituents on aromatic rings is a feature found in highly potent SERT ligands. This suggests that the this compound scaffold can serve as a valuable precursor for the synthesis of novel SERT-targeting agents.

A notable example is the compound 5-Chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine , which, although not a thiophene, incorporates both chloro and iodo substitutions. This molecule demonstrated an exceptionally high binding affinity for SERT, with a Kᵢ value of 0.22 nM. nih.gov It also showed very low affinity for dopamine (B1211576) and norepinephrine (B1679862) transporters, indicating high selectivity. nih.gov Similarly, another novel ligand, (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol) (ODAM), was developed and showed strong inhibition of SERT with a Kᵢ of 0.12 nM. nih.gov These findings underscore the significant contribution of iodine and chlorine atoms to achieving high-affinity binding to the serotonin transporter. The presence of these specific halogens in this compound makes it an attractive starting material for designing new and selective SERT ligands.

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| 5-Chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine | Serotonin Transporter (SERT) | 0.22 ± 0.09 nM |

| (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol) (ODAM) | Serotonin Transporter (SERT) | 0.12 ± 0.02 nM |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-chloro-5-iodothiophene and its subsequent transformation into more complex structures are foundational to its utility. While classical methods exist, future research must focus on creating novel synthetic pathways that are more efficient, selective, and environmentally benign. A significant challenge lies in the selective functionalization of the thiophene (B33073) ring, especially when dealing with multiple reactive sites.

Current research has demonstrated the use of methods like iridium-catalyzed C-H borylation to introduce new functional groups, but these reactions can present challenges. For example, the borylation of 2,5-disubstituted thiophenes is known to be difficult due to the lower reactivity of the 3- and 4-C–H bonds and steric hindrance from the existing substituents.

Future research should target the development of:

Catalytic Systems: Designing highly selective catalysts that can differentiate between the C-H bonds at positions 3 and 4, or that can facilitate cross-coupling reactions at the carbon-halogen bonds with higher efficiency and lower catalyst loading.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety.

Metal-Free Reactions: Exploring metal-catalyst-free synthesis routes, such as those utilizing ynamides and sodium sulfide to construct thiophene rings, could reduce environmental impact and contamination of the final products with heavy metals.

Overcoming these challenges will require a deep understanding of reaction mechanisms and the development of robust, next-generation catalytic systems.

Expanding the Scope of Derivatization and Multifunctionalization

The true value of this compound lies in its capacity to serve as a scaffold for a diverse array of derivatives. The distinct reactivity of the chloro, iodo, and ring C-H positions allows for sequential and site-selective modifications. While derivatization is a common approach in thiophene chemistry, future work must focus on expanding the accessible chemical space through more ambitious derivatization and multifunctionalization strategies.

The goal is to move beyond simple, single substitutions and create complex, multifunctional molecules with tailored properties. This involves the controlled introduction of multiple, distinct functional groups onto the thiophene core. For instance, one halogen could be substituted via a Suzuki coupling, the other via a Sonogashira coupling, and the remaining C-H bonds could be functionalized through borylation or direct arylation.

| Reaction Type | Target Position | Reagents/Catalysts | Potential Derivative Class | Future Research Focus |

|---|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Stille) | C-I, C-Cl | Palladium/Nickel catalysts, Boronic acids, Organostannanes | Aryl/heteroaryl-thiophenes | Developing catalysts for selective C-Cl activation. |

| C-H Borylation | C3, C4 | Iridium catalysts, HBPin | Thiophene boronate esters | Improving regioselectivity and efficiency for hindered substrates. |

| Sonogashira Coupling | C-I | Palladium/Copper catalysts, Terminal alkynes | Alkynylthiophenes | Exploring applications in conjugated polymers and materials. |

| Metalation-Substitution | C-I | Grignard reagents, Organolithiums | Substituted thiophenes | Creating novel organometallic intermediates for further reaction. |

Challenges in this area include managing regioselectivity and developing orthogonal protection/deprotection strategies that allow for the stepwise introduction of different functionalities without unintended side reactions.

Integration of Advanced Computational Modeling for Predictive Research

To accelerate the discovery of new derivatives and applications, future research must increasingly integrate advanced computational modeling. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Key areas where computational modeling can make a significant impact include:

Predicting Reactivity: Modeling can predict the most favorable sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies for selective functionalization.

Mechanism Elucidation: Computational studies can illuminate complex reaction mechanisms, helping to optimize conditions, improve yields, and explain unexpected outcomes.

Property Prediction: The electronic and optical properties of novel polythiophene derivatives, for example, can be predicted before their synthesis. This allows for the in-silico screening of large numbers of potential candidates for applications like organic solar cells or LEDs, saving significant experimental time and resources.

Virtual Screening: In medicinal chemistry, computational docking studies can predict the binding affinity of thiophene-based compounds to biological targets, identifying promising candidates for further development.

The primary challenge is the development of computational models that are both accurate and computationally efficient, allowing for the high-throughput screening of virtual libraries of compounds.

Exploration of Emerging Applications in Interdisciplinary Fields

While thiophenes are well-established in materials science and medicinal chemistry, the unique substitution pattern of this compound makes it a candidate for a range of emerging applications. Future research should proactively explore its potential in interdisciplinary fields.

| Field | Potential Application | Key Property of Thiophene Derivative | Research Direction |

|---|---|---|---|

| Organic Electronics | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) | Tunable bandgap, high charge carrier mobility | Synthesis of novel regioregular polythiophenes. |

| Medicinal Chemistry | Enzyme inhibitors, Receptor antagonists | Scaffold for bioactive molecules, bioisostere for phenyl rings. | Design of targeted therapies and radiopharmaceutical agents. |

| Sensor Technology | Chemosensors for ions or small molecules | Functional groups that interact with analytes, causing a change in optical or electronic properties. | Development of thiophene-based fluorescent or colorimetric sensors. |

| Agrochemicals | Fungicides, Herbicides | Bioactivity derived from the heterocyclic core. | Screening of derivatives for pesticidal activity. |

For instance, its use as a precursor for thienyl-[18F]GBR 13119, a dopamine (B1211576) uptake inhibitor analog, highlights its potential in developing radiopharmaceuticals for diagnostic imaging. In materials science, the synthesis of polythiophenes with specific side chains derived from this compound could lead to advanced materials for organic solar cells and other electronic applications. The challenge is to systematically synthesize and test derivatives to identify structure-activity and structure-property relationships that can guide the design of molecules for specific functions.

Q & A

Q. How can researchers design experiments to explore the compound’s potential in heterocyclic drug discovery?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets. Screen against enzyme assays (e.g., kinase inhibitors) using high-throughput methods. Use molecular docking to predict binding affinities and synthesize analogs for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。